Cas no 957207-09-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanol)

(4-Bromo-3-(trifluoromethyl)phenyl)methanol structure
957207-09-9 structure
Product Name:(4-Bromo-3-(trifluoromethyl)phenyl)methanol
CAS-Nr.:957207-09-9
MF:C8H6BrF3O
MW:255.031852245331
MDL:MFCD08059129
CID:1037848
PubChem ID:45933700
Update Time:2025-09-24

(4-Bromo-3-(trifluoromethyl)phenyl)methanol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (4-Bromo-3-(trifluoromethyl)phenyl)methanol
    • 4-bromo-3-(trifluoromethyl)Benzenemethanol
    • 4-Bromo-3-(trifluoromethyl)benzyl alcohol
    • [4-Bromo-3-(trifluoromethyl)phenyl]methanol
    • JZNXJKZTUXTCPS-UHFFFAOYSA-N
    • SBB101529
    • AM84226
    • AB0043292
    • Z1197
    • ST24034620
    • Benzenemethanol, 4-bromo-3-(trifluoromethyl)-
    • [4-bromo-3-(trifluoromethyl)phenyl]methan-1-ol
    • 4-Bromo-3-(trifluoromethyl)benzenemethanol (ACI)
    • 4-Bromo-3-trifluoromethylbenzyl alcohol
    • PS-7418
    • DTXSID70672894
    • CS-0030504
    • MFCD08059129
    • EN300-1936413
    • 957207-09-9
    • (4-BROMO-3-TRIFLUOROMETHYL-PHENYL)-METHANOL
    • AKOS016008307
    • DB-367492
    • SCHEMBL2094824
    • MDL: MFCD08059129
    • Inchi: 1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
    • InChI-Schlüssel: JZNXJKZTUXTCPS-UHFFFAOYSA-N
    • Lächelt: FC(C1C(Br)=CC=C(CO)C=1)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 253.95541g/mol
  • Monoisotopenmasse: 253.95541g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 171
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 20.2
  • XLogP3: 2.6

(4-Bromo-3-(trifluoromethyl)phenyl)methanol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM109548-5g
(4-Bromo-3-(trifluoromethyl)phenyl)methanol
957207-09-9 95%
5g
$497 2021-06-17
Alichem
A013012820-250mg
4-Bromo-3-(trifluoromethyl)benzyl alcohol
957207-09-9 97%
250mg
$475.20 2023-08-31
Alichem
A013012820-500mg
4-Bromo-3-(trifluoromethyl)benzyl alcohol
957207-09-9 97%
500mg
$806.85 2023-08-31
Alichem
A013012820-1g
4-Bromo-3-(trifluoromethyl)benzyl alcohol
957207-09-9 97%
1g
$1549.60 2023-08-31
Chemenu
CM109548-5g
(4-Bromo-3-(trifluoromethyl)phenyl)methanol
957207-09-9 95%
5g
$346 2024-07-18
Apollo Scientific
PC6024-1g
4-Bromo-3-(trifluoromethyl)benzyl alcohol
957207-09-9 98%
1g
£34.00 2025-02-21
Apollo Scientific
PC6024-5g
4-Bromo-3-(trifluoromethyl)benzyl alcohol
957207-09-9 98%
5g
£143.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XT183-50mg
(4-Bromo-3-(trifluoromethyl)phenyl)methanol
957207-09-9 98%
50mg
304.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XT183-200mg
(4-Bromo-3-(trifluoromethyl)phenyl)methanol
957207-09-9 98%
200mg
609.0CNY 2021-08-04
TRC
B695975-100mg
(4-Bromo-3-(trifluoromethyl)phenyl)methanol
957207-09-9
100mg
$ 87.00 2023-04-18

(4-Bromo-3-(trifluoromethyl)phenyl)methanol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  18 h, 0 °C
Referenz
Identification and Development of Biphenyl Substituted Iminosugars as Improved Dual Glucosylceramide Synthase/Neutral Glucosylceramidase Inhibitors
Ghisaidoobe, Amar T.; van den Berg, Richard J. B. H. N.; Butt, Saleem S.; Strijland, Anneke; Donker-Koopman, Wilma E.; et al, Journal of Medicinal Chemistry, 2014, 57(21), 9096-9104

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referenz
Preparation of siponimod intermediate
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C → rt; 4 h, rt
Referenz
Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Referenz
Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity
Bearrood, Thomas E. ; Aguirre-Figueroa, Guadalupe ; Chan, Jefferson, Bioconjugate Chemistry, 2020, 31(2), 224-228

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Preparation of amide substituted thiazoles as modulators of RORγt
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  10 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Preparation of heteroarylamide derivatives as immunosuppressants with S1P agonist activity
, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Copper is an endogenous modulator of neural circuit spontaneous activity
Dodani, Sheel C.; Firl, Alana; Chan, Jefferson; Nam, Christine I.; Aron, Allegra T.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(46), 16280-16285

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Preparation of arylxanthenones and aryldibenzosilinones as selective fluorescent probes for the presence of aldehyde dehydrogenase 1A1 in cells
, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
Referenz
Preparation of the aromatic ring derivative as immunoregulation agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Preparation of substituted cyclopentaindolyl compounds useful in the treatment of autoimmune and inflammatory disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Referenz
Preparation of trifluoromethyl alcohols as modulators of RORγt
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -10 °C; 1.5 h, -10 °C
1.2 Solvents: Water ;  -10 °C
1.3 Reagents: Sodium borohydride ;  0 °C; overnight, rt
Referenz
Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ;  0 °C
Referenz
Preparation of N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides for use as Wnt signaling modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto
, India, , ,

(4-Bromo-3-(trifluoromethyl)phenyl)methanol Raw materials

(4-Bromo-3-(trifluoromethyl)phenyl)methanol Preparation Products

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